molecular formula C24H16F4N4O2 B11502360 2'-amino-5-fluoro-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

2'-amino-5-fluoro-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B11502360
M. Wt: 468.4 g/mol
InChI Key: SCTLFFVCXULDOL-UHFFFAOYSA-N
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Description

2’-amino-5-fluoro-2,5’-dioxo-1’-[3-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of fluorine and trifluoromethyl groups in its structure makes it particularly interesting for various applications due to their influence on the compound’s chemical and physical properties.

Preparation Methods

The synthesis of 2’-amino-5-fluoro-2,5’-dioxo-1’-[3-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves multiple steps, including cyclization and functional group transformationsThe reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of amino and carbonitrile groups allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorine and trifluoromethyl sites. Reagents like halogens, alkyl halides, and organometallic compounds are often used.

    Cyclization: The compound can undergo intramolecular cyclization to form various spiro derivatives under specific conditions.

Scientific Research Applications

2’-amino-5-fluoro-2,5’-dioxo-1’-[3-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and trifluoromethyl groups enhance its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Compared to other spiro compounds, 2’-amino-5-fluoro-2,5’-dioxo-1’-[3-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile stands out due to its unique combination of fluorine and trifluoromethyl groups. These groups significantly influence its chemical reactivity and biological activity. Similar compounds include:

This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C24H16F4N4O2

Molecular Weight

468.4 g/mol

IUPAC Name

2'-amino-5-fluoro-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]spiro[1H-indole-3,4'-7,8-dihydro-6H-quinoline]-3'-carbonitrile

InChI

InChI=1S/C24H16F4N4O2/c25-13-7-8-17-15(10-13)23(22(34)31-17)16(11-29)21(30)32(18-5-2-6-19(33)20(18)23)14-4-1-3-12(9-14)24(26,27)28/h1,3-4,7-10H,2,5-6,30H2,(H,31,34)

InChI Key

SCTLFFVCXULDOL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C3(C4=C(C=CC(=C4)F)NC3=O)C(=C(N2C5=CC=CC(=C5)C(F)(F)F)N)C#N

Origin of Product

United States

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